Structural Assignment as Quetiapine Impurity II: A Regulatory-Grade Differentiation from Impurity I and Impurity III
In the definitive impurity characterization study of quetiapine fumarate drug substance by Stolarczyk et al. (2009), seven potential impurities were identified and structurally confirmed by MS, IR, and NMR [1]. Phenyl N-[2-(phenylthio)phenyl]carbamate (this compound) was unambiguously assigned as Impurity II, whereas its synthetic precursor 2-(phenylthio)aniline was assigned as Impurity I, and the dimeric urea derivative N,N′-bis[2-(phenylthio)phenyl]urea was assigned as Impurity III [1]. Each impurity possesses a distinct MS fragmentation pathway, IR absorption profile, and NMR chemical shift pattern that enables unequivocal identification [1]. This structural assignment is not interchangeable: Impurity I lacks the carbamate carbonyl (IR ν(C=O) absent), while Impurity III contains a urea bridge instead of a carbamate ester, resulting in different HPLC retention times and MS precursor ions [1].
| Evidence Dimension | Structural identity and spectroscopic fingerprint within quetiapine impurity panel |
|---|---|
| Target Compound Data | Impurity II: phenyl N-[2-(phenylthio)phenyl]carbamate; confirmed by MS, IR, NMR; carbamate carbonyl present (IR ν(C=O)) |
| Comparator Or Baseline | Impurity I: 2-(phenylthio)aniline (no carbamate carbonyl); Impurity III: N,N′-bis[2-(phenylthio)phenyl]urea (urea bridge, different MS) |
| Quantified Difference | Three structurally distinct species with orthogonal spectroscopic signatures; Impurity II uniquely bears the phenyl carbamate ester group |
| Conditions | Spectroscopic characterization (MS, IR, NMR) of impurities isolated from quetiapine fumarate drug substance; Pharm Dev Technol 2009 |
Why This Matters
Only the correctly assigned Impurity II reference standard (this compound) can serve as the valid system suitability marker for quetiapine impurity methods; substitution with Impurity I or III would produce false retention time matching and invalidate ANDA regulatory submissions.
- [1] Stolarczyk EU, Kaczmarek Ł, Eksanow K, Kubiszewski M, Glice M, Kutner A. Identification and characterization of potential impurities of quetiapine fumarate. Pharm Dev Technol. 2009;14(1):27-37. doi:10.1080/10837450802409388. PMID: 18815940. View Source
